2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid
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Overview
Description
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through one common atom.
Preparation Methods
The synthesis of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid typically involves the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways and producing therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid can be compared with similar spiro compounds such as:
Spirodiclofen: A spiro compound used as an acaricide in agriculture.
DiPOA: A spiro compound with potent mu opioid agonist activity.
These compounds share the spiro structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C16H18N2O3/c19-13(20)11-18-15(21)14(12-7-3-1-4-8-12)17-16(18)9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-11H2,(H,19,20) |
InChI Key |
XHBXUNICUVINIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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